Cas no 161363-19-5 (9-(4-Hydroxybutyl)-N2-phenylguanine)

9-(4-Hydroxybutyl)-N2-phenylguanine structure
161363-19-5 structure
Product Name:9-(4-Hydroxybutyl)-N2-phenylguanine
Numero CAS:161363-19-5
MF:C15H17N5O2
MW:299.327782392502
CID:2780376
PubChem ID:135415618
Update Time:2025-04-21

9-(4-Hydroxybutyl)-N2-phenylguanine Proprietà chimiche e fisiche

Nomi e identificatori

    • PD007924
    • 9-(4-hydroxybutyl)-2-(phenylamino)-6,9-dihydro-1H-purin-6-one
    • 9-(4-hydroxybutyl)-2-(phenylamino)-1,9-dihydro-6H-purin-6-one
    • 6H-Purin-6-one, 1,9-dihydro-9-(4-hydroxybutyl)-2-(phenylamino)
    • SCHEMBL17485742
    • HBPG
    • NS00068605
    • 6H-Purin-6-one, 1,9-dihydro-9-(4-hydroxybutyl)-2-(phenylamino)-
    • 9-(4-HYDROXYBUTYL)-N2-PHENYLGUANINE
    • N2-Phenyl-9-(4-hydroxybutyl) guanine
    • 9-(4-Hydroxybutyl)-2-(phenylamino)-1H-purin-6(9H)-one
    • DTXSID00332272
    • 2-anilino-9-(4-hydroxybutyl)-1H-purin-6-one
    • CHEMBL406254
    • Q27093483
    • 9-(4-hydroxybutyl)-2-(phenylamino)-6,9-dihydro-3H-purin-6-one
    • 9-(4-Hydroxybuthyl)-N2-Phenylguanine
    • 2-phenylamino-9-(4-hydroxybutyl)-6-oxopurine
    • 161363-19-5
    • SCHEMBL1506775
    • A52TG78T53
    • BDBM21866
    • DB02495
    • 9-(4-Oxidanylbutyl)-2-phenylazanyl-1H-purin-6-one
    • 1,9-Dihydro-9-(4-hydroxybutyl)-2-(phenylamino)-6H-purin-6-one
    • DTXCID50283366
    • 9-(4-Hydroxybutyl)-N2-phenylguanine
    • Inchi: 1S/C15H17N5O2/c21-9-5-4-8-20-10-16-12-13(20)18-15(19-14(12)22)17-11-6-2-1-3-7-11/h1-3,6-7,10,21H,4-5,8-9H2,(H2,17,18,19,22)
    • Chiave InChI: JHBXNPBKSPYOFT-UHFFFAOYSA-N
    • Sorrisi: OCCCCN1C=NC2C(NC(NC3C=CC=CC=3)=NC1=2)=O

Proprietà calcolate

  • Massa esatta: 299.13822480g/mol
  • Massa monoisotopica: 299.13822480g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 6
  • Complessità: 422
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.8
  • Superficie polare topologica: 91.5Ų
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd